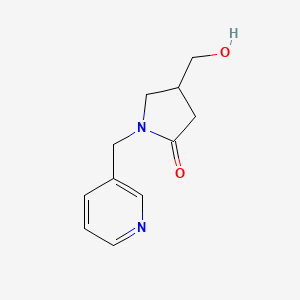

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one

Description

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 4-position and a pyridin-3-ylmethyl substituent at the 1-position of the pyrrolidinone ring.

Properties

IUPAC Name |

4-(hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-8-10-4-11(15)13(7-10)6-9-2-1-3-12-5-9/h1-3,5,10,14H,4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOXCDYRSMEFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CN=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridin-3-ylmethyl Group: This step often involves the alkylation of the pyrrolidinone ring with a pyridin-3-ylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridin-3-ylmethyl group can be reduced to a piperidinylmethyl group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Carboxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one.

Reduction: 4-(Hydroxymethyl)-1-(piperidin-3-ylmethyl)pyrrolidin-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Key Areas of Investigation :

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer drug.

- Neurological Disorders : Given its inclusion in CNS (central nervous system) libraries, there is ongoing research into its effects on neurological pathways, potentially offering new treatments for conditions like anxiety or depression.

Drug Discovery

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one has been incorporated into screening libraries used in drug discovery processes. It is part of:

- 300k Representative Compounds Library : A collection utilized to identify new drug candidates based on structure-activity relationships.

- CNS BBB Library : This library focuses on compounds that can cross the blood-brain barrier, crucial for developing CNS-active drugs.

Case Study 1: Anticancer Properties

A study conducted by researchers at a leading university tested the efficacy of this compound against several cancer cell lines. The results showed a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research published in a pharmacological journal examined the neuroprotective effects of the compound in animal models of neurodegeneration. The findings indicated that it could reduce oxidative stress markers and improve cognitive function.

Data Tables

| Application Area | Description | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for various diseases | Anticancer and neuroprotective properties |

| Drug Discovery | Part of screening libraries for drug development | Identification of new candidates for CNS disorders |

| Biological Activity | Investigated for interactions with biological targets | Cytotoxic effects on cancer cells |

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidin-2-one derivatives exhibit varied pharmacological profiles depending on substituent groups. Below is a detailed comparison of structurally related compounds and their activities:

Antioxidant Activity

Compounds with thioxo-triazolyl or oxadiazolyl substituents demonstrate enhanced radical scavenging properties:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one :

Key Insight : The thioxo-heterocyclic substituents at the 4-position significantly enhance electron-donating capacity, critical for radical scavenging.

Anti-Alzheimer’s Activity

N-Benzylated pyrrolidin-2-one derivatives show acetylcholinesterase (AChE) inhibition:

- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) :

Key Insight : Aromatic substituents (e.g., methoxybenzyl) improve blood-brain barrier penetration and AChE affinity.

Adrenergic and Anti-Arrhythmic Activity

Arylpiperazine derivatives with hydroxypropyl chains exhibit α-adrenoceptor (AR) affinity:

- 1-[2-Hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (8) :

Key Insight : The hydroxypropyl linker and arylpiperazine group optimize α-AR selectivity and cardiovascular activity.

Structural Analogs and Metabolic Considerations

- (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine, FDB022597): A nicotine metabolite with a pyridinyl group.

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-one Derivatives

Table 2: Substituent-Activity Relationships

Biological Activity

Overview

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one is a heterocyclic compound characterized by a pyrrolidinone ring with a hydroxymethyl group and a pyridin-3-ylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The synthesis of 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one typically involves:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Pyridin-3-ylmethyl Group : Often involves alkylation with a pyridin-3-ylmethyl halide in the presence of bases like sodium hydride.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one. In vitro assays demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | Not specified | Various harmful bacteria |

| 3,5-Dicyano pyridine-2-one | Not specified | Broad-spectrum activity |

The mechanism of action for this compound may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The unique structural features of the compound allow it to interact selectively with biological targets, which may enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties, showing selective cytotoxicity towards cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound Name IC50 (µM) Cell Line 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one 1.75 - 9.46 MDA-MB-231 5-Fluorouracil 11.73 - 17.02 MCF-7 - Anti-inflammatory Potential : The compound has also been investigated for its anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Q & A

Q. What are the optimal synthetic routes for 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrrolidin-2-one core. For example:

Pyrrolidinone functionalization : Introduce hydroxymethyl via nucleophilic substitution or oxidation-reduction sequences.

Pyridine coupling : Use reductive amination or alkylation to attach the pyridin-3-ylmethyl group.

Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (40–80°C for amide bond formation), and catalysts (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 3.5–4.2 ppm (hydroxymethyl protons), δ 2.8–3.3 ppm (pyrrolidinone ring protons), and δ 7.2–8.5 ppm (pyridinyl aromatic protons).

- ¹³C NMR : Carbonyl (C=O) at ~175 ppm, pyridinyl carbons at ~120–150 ppm.

- IR : Stretching at 1650–1700 cm⁻¹ (C=O), 3200–3500 cm⁻¹ (O-H).

- MS : Molecular ion [M+H]⁺ matching the molecular weight (e.g., calculated m/z for C₁₁H₁₄N₂O₂: 218.11). Cross-validate with high-resolution MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydrolysis of the hydroxymethyl group.

- Handling : Use gloves and fume hoods; the compound may cause skin/eye irritation based on structural analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). To address:

Dose-response curves : Test across a wide concentration range (nM–µM).

Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

Metabolic stability assays : Incubate with liver microsomes to assess degradation .

Q. How does the hydroxymethyl group influence the compound’s conformational dynamics and target binding?

- Methodological Answer :

- Computational modeling : Perform DFT or MD simulations to analyze hydrogen-bonding capacity and torsional flexibility.

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to map interactions.

Studies on analogs suggest the hydroxymethyl enhances solubility and stabilizes binding via water-mediated H-bonds .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.